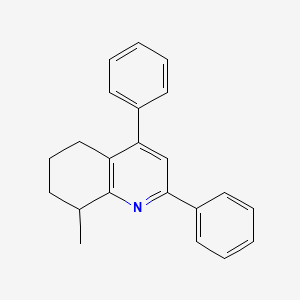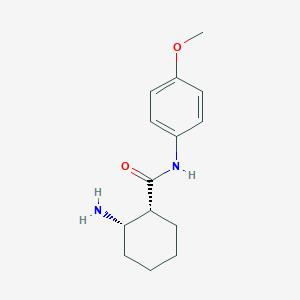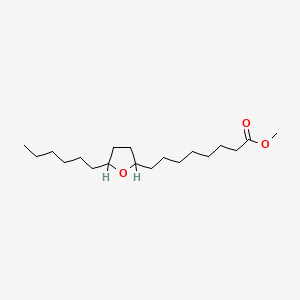
Methyl 9,12-epoxystearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 9,12-epoxystearate is an organic compound with the molecular formula C19H36O3 It is a methyl ester derivative of epoxidized stearic acid, characterized by the presence of an epoxide group at the 9th and 12th carbon positions of the stearic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 9,12-epoxystearate can be synthesized through the epoxidation of methyl oleate, which is derived from oleic acid. The epoxidation process typically involves the use of peracids such as performic acid or peracetic acid as oxidizing agents. The reaction is carried out under controlled conditions to ensure the selective formation of the epoxide group at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of heterogeneous catalysts to enhance the efficiency and selectivity of the epoxidation process. Catalysts such as tungsten-based compounds (e.g., H2WO4) are commonly employed. The reaction is typically conducted in a solvent-free environment or with minimal solvent usage to promote sustainability and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 9,12-epoxystearate undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to yield the corresponding alcohols.
Substitution: The epoxide ring can be opened by nucleophiles, leading to the formation of hydroxyethers or other substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be employed to open the epoxide ring under acidic or basic conditions.
Major Products
Oxidation: Diols or carboxylic acids.
Reduction: Alcohols.
Substitution: Hydroxyethers or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 9,12-epoxystearate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, including polymers and surfactants.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is utilized in the production of bio-based materials, lubricants, and plasticizers
Wirkmechanismus
The mechanism of action of methyl 9,12-epoxystearate involves the reactivity of the epoxide group. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity underlies many of the compound’s chemical transformations and interactions with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 9,10-epoxystearate: Another epoxidized derivative of stearic acid with the epoxide group at the 9th and 10th positions.
Methyl 9,10-dihydroxystearate: A diol derivative formed by the reduction of the epoxide group in methyl 9,10-epoxystearate.
Uniqueness
Its selective synthesis and reactivity make it a valuable compound for various research and industrial purposes .
Eigenschaften
CAS-Nummer |
34724-76-0 |
|---|---|
Molekularformel |
C19H36O3 |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
methyl 8-(5-hexyloxolan-2-yl)octanoate |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-9-12-17-15-16-18(22-17)13-10-7-6-8-11-14-19(20)21-2/h17-18H,3-16H2,1-2H3 |
InChI-Schlüssel |
ZHFZJFDHCJYZAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1CCC(O1)CCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


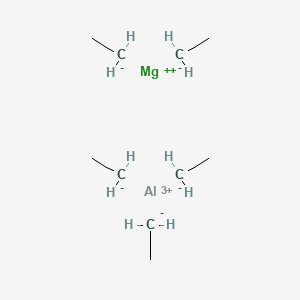
![N-[(4-Methoxybenzene-1-sulfonyl)carbamoyl]-3-methylbut-2-enamide](/img/structure/B14676667.png)
![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14676671.png)


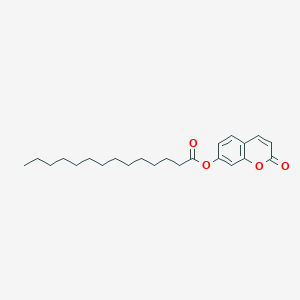
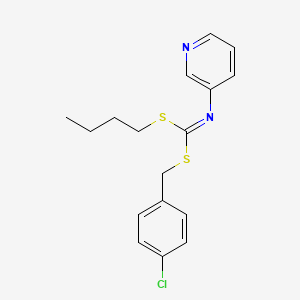
![2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide](/img/structure/B14676696.png)
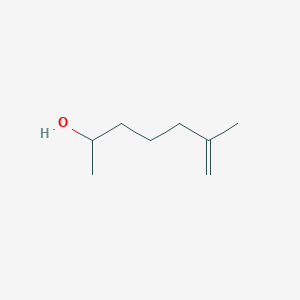
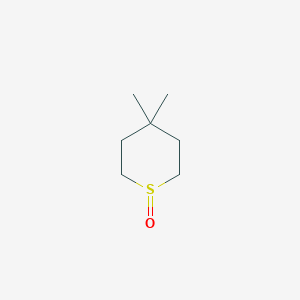
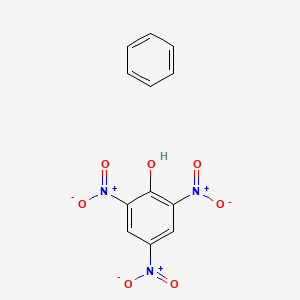
![4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]butan-1-one](/img/structure/B14676727.png)
